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molecular formula C12H11NO B8760498 4-Methyl-5-phenyl-1H-pyrrole-3-carbaldehyde CAS No. 481053-70-7

4-Methyl-5-phenyl-1H-pyrrole-3-carbaldehyde

Cat. No. B8760498
M. Wt: 185.22 g/mol
InChI Key: KALQKRMRSPDPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048909B2

Procedure details

A suspension of 5-bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde (1.78 g), phenylboronic acid (1.37 g), dichloro[bis(triphenylphosphine)]palladium (0.19 g) and sodium carbonate (1.72 g) in 1,2-dimethoxyethane (30 mL)-water (10 mL) was stirred at 100° C. for 1 hr. 8 mol/L aqueous sodium hydroxide solution (15 mL) was added, and the mixture was stirred at 90° C. for 3 hr. After cooling, the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→1:1), and the obtained solid was washed with hexane to give the title compound as a pale-yellow solid (yield 815 mg, 69%).
Name
5-bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloro[bis(triphenylphosphine)]palladium
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6](S(C2C=CC=CC=2)(=O)=O)[CH:5]=[C:4]([CH:16]=[O:17])[C:3]=1[CH3:18].[C:19]1(B(O)O)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(=O)([O-])[O-].[Na+].[Na+].[OH-].[Na+]>COCCOC.O>[CH3:18][C:3]1[C:4]([CH:16]=[O:17])=[CH:5][NH:6][C:2]=1[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
5-bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde
Quantity
1.78 g
Type
reactant
Smiles
BrC1=C(C(=CN1S(=O)(=O)C1=CC=CC=C1)C=O)C
Name
Quantity
1.37 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
dichloro[bis(triphenylphosphine)]palladium
Quantity
0.19 g
Type
reactant
Smiles
Name
Quantity
1.72 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 90° C. for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→1:1)
WASH
Type
WASH
Details
the obtained solid was washed with hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C(=CNC1C1=CC=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 815 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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